

Physicochemical Properties of Quetiapine Sulfoxide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quetiapine sulfoxide dihydrochloride*

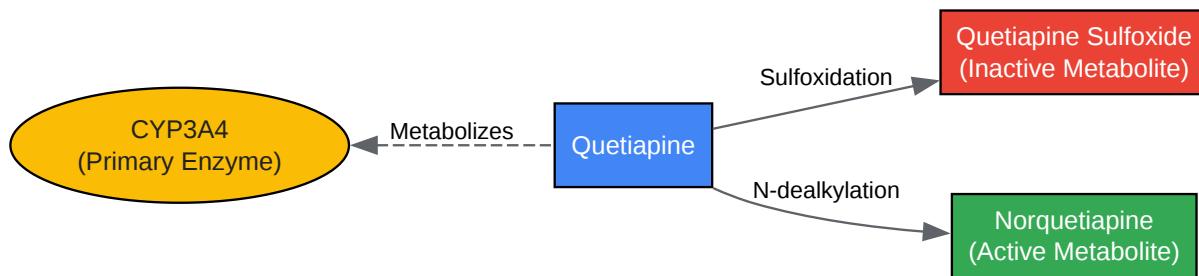
Cat. No.: B3028793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Quetiapine Sulfoxide Dihydrochloride**, a primary and pharmacologically inactive metabolite of the atypical antipsychotic drug, Quetiapine. Understanding these properties is crucial for research and development, particularly in the fields of drug metabolism, pharmacokinetics, and analytical science.

Chemical Identity and Quantitative Data


Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through sulfoxidation to form Quetiapine Sulfoxide. This metabolite is then typically prepared as a dihydrochloride salt to enhance its stability and aqueous solubility for research purposes.

The table below summarizes the key physicochemical parameters for Quetiapine Sulfoxide and its dihydrochloride salt. Data has been compiled from various sources, and the form (free base or salt) is specified for clarity.

Property	Value	Form	Notes / Reference
Chemical Name	11-(4-(2-(2-hydroxyethoxy)ethyl)pi-perazin-1-yl)dibenzo[b,f]thiazepine 5-oxide dihydrochloride	Dihydrochloride Salt	
CAS Number	329218-11-3	Dihydrochloride Salt	
Molecular Formula	C ₂₁ H ₂₇ Cl ₂ N ₃ O ₃ S	Dihydrochloride Salt	
Molecular Weight	472.43 g/mol	Dihydrochloride Salt	
Appearance	White to yellow solid powder	Dihydrochloride Salt	
Water Solubility	≥ 233.33 mg/mL (493.89 mM)	Dihydrochloride Salt	Requires sonication for dissolution. The salt form has enhanced water solubility.
Melting Point	~ -48 °C	Free Base (Sulfoxide)	This is a predicted value for the free base, not the dihydrochloride salt.
pKa (Strongest Basic)	6.93	Free Base (Sulfoxide)	Predicted value from computational models (Chemaxon).
logP (Octanol-Water)	-0.51	Free Base (Sulfoxide)	Predicted value. The partition coefficient of the highly soluble dihydrochloride salt is expected to be lower.

Metabolic Pathway and Bio-transformation

Quetiapine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway. The formation of Quetiapine Sulfoxide is almost exclusively mediated by the CYP3A4 isoenzyme. This biotransformation results in a metabolite that is considered pharmacologically inactive.

[Click to download full resolution via product page](#)

Figure 1: Metabolic conversion of Quetiapine.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key parameters relevant to **Quetiapine Sulfoxide Dihydrochloride**.

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining equilibrium solubility and is recommended by the USP.

Objective: To determine the saturation concentration of the compound in an aqueous medium at a specific temperature.

Protocol:

- Preparation: Add an excess amount of **Quetiapine Sulfoxide Dihydrochloride** to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8). Ensure enough solid is present to maintain a suspension throughout the experiment.

- **Equilibration:** Seal the flasks and place them in a mechanical shaker or agitator within a temperature-controlled environment, typically 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.
- **Phase Separation:** After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant by centrifugation (e.g., 15 minutes at $>10,000$ rpm) or filtration using a suitable, non-adsorptive filter (e.g., 0.45 μm PVDF).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.
- **Analysis:** Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the ionization constants (pKa) of pharmaceutical compounds.

Objective: To measure the pH at which the compound is 50% ionized.

Protocol:

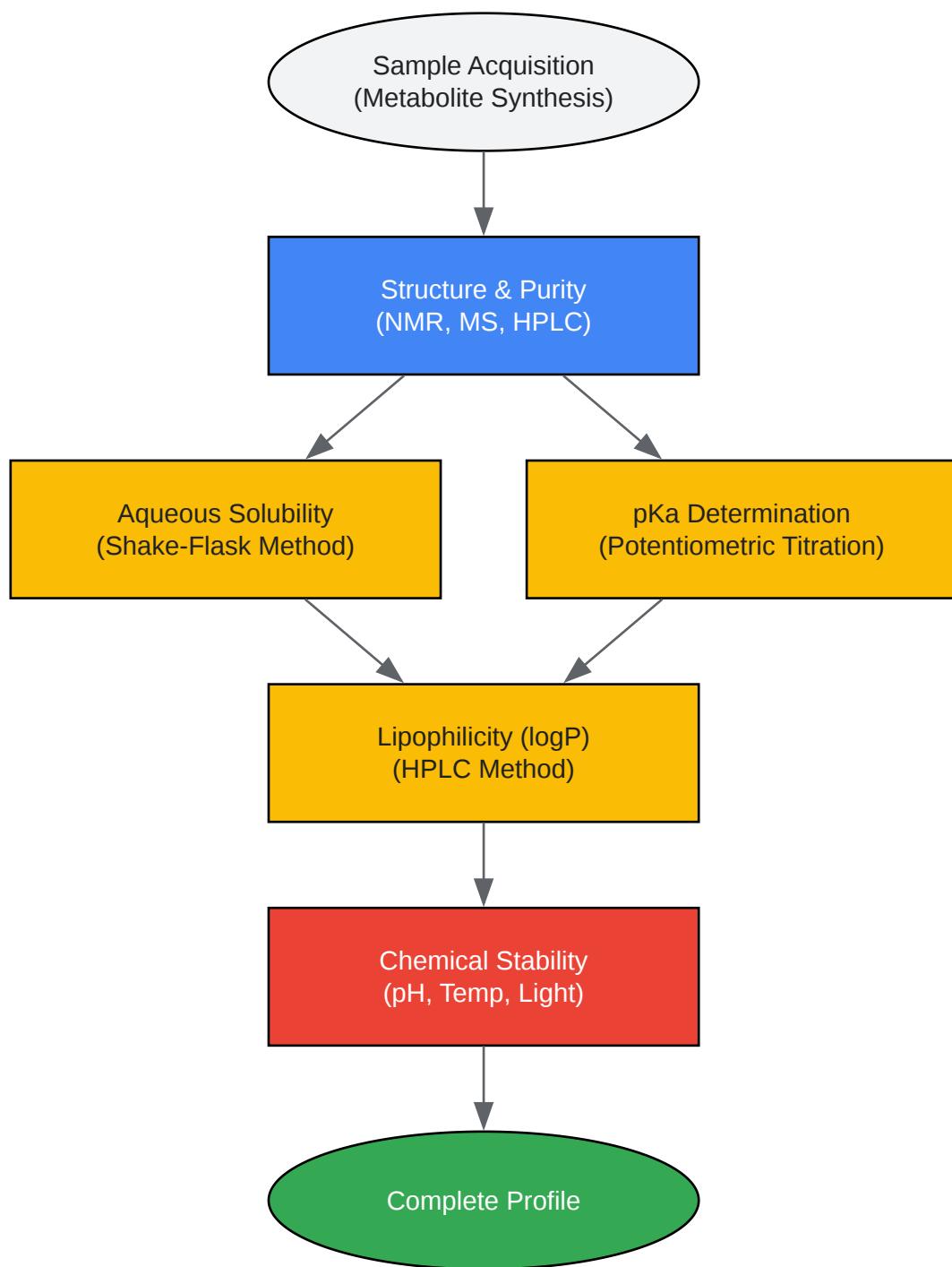
- **System Calibration:** Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.
- **Sample Preparation:** Prepare a solution of **Quetiapine Sulfoxide Dihydrochloride** (e.g., 1 mM) in purified water. To maintain constant ionic strength, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.

- **Titration Setup:** Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
- **Titration:** Make the solution acidic (e.g., to pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).
- **Data Acquisition:** Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute). Continue the titration until the pH reaches a stable plateau in the basic range (e.g., pH 12.0-12.5).
- **Data Analysis:** Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the midpoint of the buffer region or the inflection point on the first derivative of the curve. Perform at least three replicate titrations to ensure reproducibility.

LogP Determination (HPLC-Based Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for its estimation, correlating retention time with known logP values of standard compounds.

Objective: To estimate the logP value by correlating the compound's retention on a nonpolar stationary phase with its lipophilicity.


Protocol:

- **Standard Selection:** Choose a set of 5-7 reference compounds with well-established and reliable logP values that bracket the expected logP of the analyte.
- **Chromatographic System:** Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier like methanol or acetonitrile.
- **Calibration Curve Generation:**

- Inject each reference standard individually onto the column under isocratic conditions.
- Measure the retention time (t_R) and void time (t_0).
- Calculate the capacity factor (k') for each standard using the formula: $k' = (t_R - t_0) / t_0$.
- Plot $\log(k')$ versus the known $\log P$ values of the standards. A linear regression of this plot serves as the calibration curve.
- Sample Analysis: Dissolve Quetiapine Sulfoxide in the mobile phase and inject it into the HPLC system under the identical chromatographic conditions used for the standards.
- $\log P$ Calculation:
 - Measure the retention time of Quetiapine Sulfoxide and calculate its capacity factor ($\log(k')$).
 - Using the linear regression equation from the calibration curve, calculate the $\log P$ of Quetiapine Sulfoxide from its measured $\log(k')$.

Physicochemical Characterization Workflow

The process of characterizing a new chemical entity or metabolite follows a logical progression of experiments. The workflow ensures that foundational properties are determined first, which then inform subsequent, more complex analyses.

[Click to download full resolution via product page](#)

Figure 2: General workflow for physicochemical characterization.

- To cite this document: BenchChem. [Physicochemical Properties of Quetiapine Sulfoxide Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028793#physicochemical-properties-of-quetiapine-sulfoxide-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com